chemical properties of methyl 3-formyl-1-isobutyl-indole-4-carboxylate
chemical properties of methyl 3-formyl-1-isobutyl-indole-4-carboxylate
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 3-formyl-1-isobutyl-indole-4-carboxylate
This guide provides a comprehensive technical overview of methyl 3-formyl-1-isobutyl-indole-4-carboxylate, a functionalized indole derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs to project its chemical properties, reactivity, and spectroscopic data. This approach provides researchers, scientists, and drug development professionals with a robust framework for its synthesis and application.
Introduction: The Indole Scaffold in Drug Discovery
The indole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique electronic properties and the ability to participate in various intermolecular interactions make it a frequent component of molecules designed to interact with biological targets.[2][3] Functionalized indoles, such as methyl 3-formyl-1-isobutyl-indole-4-carboxylate, are valuable intermediates that allow for the systematic exploration of chemical space around this core structure. The presence of three distinct functional groups—an N-alkyl substituent, a C3-formyl group, and a C4-methyl ester—offers multiple points for diversification, making this molecule a highly attractive starting point for the synthesis of compound libraries for screening and lead optimization.
Proposed Synthesis of Methyl 3-formyl-1-isobutyl-indole-4-carboxylate
A plausible and efficient two-step synthetic route to the target compound commences with the commercially available methyl indole-4-carboxylate. The synthesis involves N-alkylation followed by C3-formylation.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of Methyl 1-isobutyl-indole-4-carboxylate (N-Isobutylation)
This procedure is based on standard N-alkylation protocols for indoles.[4]
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Reaction Setup: To a solution of methyl indole-4-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
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Addition of Alkylating Agent: Add 1-bromo-2-methylpropane (isobutyl bromide, 1.5 eq) dropwise to the stirred suspension.
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Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield methyl 1-isobutyl-indole-4-carboxylate.
Step 2: Synthesis of Methyl 3-formyl-1-isobutyl-indole-4-carboxylate (C3-Formylation)
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like N-alkylindoles at the C3 position.[5]
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Vilsmeier Reagent Formation: In a separate flask, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Allow the mixture to stir for 30 minutes at this temperature to form the Vilsmeier reagent.[5]
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Formylation Reaction: Dissolve the methyl 1-isobutyl-indole-4-carboxylate (1.0 eq) from Step 1 in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction by TLC.
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Work-up: Cool the reaction mixture and carefully pour it into a beaker of crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is alkaline.[5]
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Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain methyl 3-formyl-1-isobutyl-indole-4-carboxylate.
Chemical Properties and Reactivity
The reactivity of methyl 3-formyl-1-isobutyl-indole-4-carboxylate is governed by its three principal functional groups, offering a rich platform for chemical modifications.
Caption: Potential derivatization pathways for the title compound.
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C3-Formyl Group: The aldehyde functionality is a versatile handle for a variety of transformations crucial for building molecular complexity.
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Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 3-carboxy-1-isobutyl-indole-4-carboxylate, using standard oxidizing agents.
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Reduction: Selective reduction of the aldehyde to a hydroxymethyl group can be achieved with mild reducing agents like sodium borohydride (NaBH₄).
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Reductive Amination: This is a powerful reaction for introducing diverse amine functionalities, a key step in many drug synthesis campaigns. The aldehyde can react with primary or secondary amines, followed by reduction with agents like sodium triacetoxyborohydride (NaBH(OAc)₃).
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Condensation Reactions: The formyl group can participate in various C-C bond-forming reactions, such as the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions, to introduce alkene and other functional groups.[6]
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C4-Methyl Ester: The ester group provides another site for modification.
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Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) will yield the corresponding carboxylic acid, 3-formyl-1-isobutyl-indole-4-carboxylic acid.[7]
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Amidation: Direct reaction with amines, often at elevated temperatures or with catalysts, can produce a wide range of amides, which are common functionalities in bioactive molecules.
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N-Isobutyl Group: The isobutyl group enhances the lipophilicity of the molecule compared to its N-H counterpart. While generally stable, the benzylic-like protons on the methylene group adjacent to the indole nitrogen could potentially undergo reactions under specific, typically radical, conditions.
Predicted Physicochemical and Spectroscopic Data
The following tables summarize the predicted properties of methyl 3-formyl-1-isobutyl-indole-4-carboxylate based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₇NO₃ |
| Molecular Weight | 259.30 g/mol |
| Appearance | Expected to be a pale yellow to white solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO) |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): ~10.0 (s, 1H, -CHO), ~8.0-7.2 (m, 3H, Ar-H), ~4.1 (d, 2H, N-CH₂), ~3.9 (s, 3H, -OCH₃), ~2.2 (m, 1H, -CH(CH₃)₂), ~0.9 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR | δ (ppm): ~185 (-CHO), ~168 (-COOCH₃), ~140-110 (Ar-C), ~52 (-OCH₃), ~50 (N-CH₂), ~28 (-CH(CH₃)₂), ~20 (-CH(CH₃)₂) |
| IR (cm⁻¹) | ~2960 (C-H, alkyl), ~1710 (C=O, ester), ~1670 (C=O, aldehyde), ~1250 (C-O, ester) |
| Mass Spec (ESI+) | m/z: 260.1 [M+H]⁺, 282.1 [M+Na]⁺ |
Spectroscopic predictions are based on known data for similar indole structures. For instance, the chemical shifts for the aromatic protons are inferred from data on methyl 3-cyano-1H-indole-4-carboxylate, and the aldehyde proton shift is characteristic for 3-formylindoles.[8][9]
Potential Applications in Drug Discovery
Methyl 3-formyl-1-isobutyl-indole-4-carboxylate is a prime candidate for use as a scaffold in the synthesis of novel therapeutic agents. The indole nucleus is a core component of compounds targeting a wide range of diseases.[3][10]
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Oncology: Many indole derivatives exhibit potent anticancer activity. The versatile functional handles of this molecule allow for the synthesis of libraries to screen for inhibitors of kinases, tubulin polymerization, or other cancer-related targets.
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Anti-inflammatory and Antimicrobial Agents: The indole scaffold is present in numerous anti-inflammatory and antimicrobial compounds. The reactivity of the formyl and ester groups can be exploited to generate derivatives with improved potency and pharmacokinetic profiles.[3]
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Neuroscience: As a key intermediate, this compound can be used to develop ligands for receptors and enzymes in the central nervous system, building on the known neurological activities of many indole-based molecules.[3]
By providing three distinct points for chemical elaboration, this molecule enables a "three-dimensional" exploration of the surrounding chemical space, which is a powerful strategy in modern drug discovery for optimizing ligand-target interactions and ADME (absorption, distribution, metabolism, and excretion) properties.
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